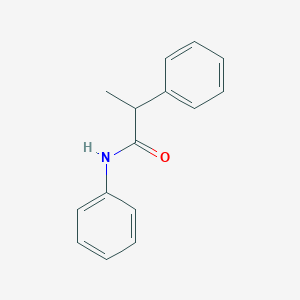

N,2-diphenylpropanamide

Description

Properties

CAS No. |

19341-03-8 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N,2-diphenylpropanamide |

InChI |

InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)15(17)16-14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17) |

InChI Key |

PIZLNJQSSMQFOE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Other CAS No. |

19341-03-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical Comparison

Preparation Methods

Reaction Mechanism and Conditions

The process typically involves reacting acrylamide precursors with aryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., BINAP) under inert conditions. A representative protocol involves heating the reaction mixture to 80–100°C in toluene or dioxane for 24–72 hours. The choice of solvent critically influences reaction kinetics, with polar aprotic solvents like DMF accelerating the rate but potentially compromising selectivity.

Yield and Purity Optimization

Key parameters for optimizing yield include:

-

Catalyst loading : 5–10 mol% Pd(OAc)₂ achieves optimal turnover without excessive metal residue.

-

Stoichiometric ratios : A 1:1.2 molar ratio of acrylamide to aryl halide minimizes side reactions.

-

Purification : Preparative thin-layer chromatography (TLC) using 60% ethyl acetate/hexanes resolves regioisomers, achieving >95% purity.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution remains a cornerstone for amide bond formation, particularly for this compound. This method involves reacting acyl chlorides with primary or secondary amines under basic conditions.

Synthetic Protocol

-

Acyl chloride preparation : 2-Phenylpropanoyl chloride is synthesized by treating 2-phenylpropanoic acid with thionyl chloride (SOCl₂) at reflux.

-

Amine coupling : The acyl chloride reacts with aniline in dichloromethane (DCM) at 0°C, with triethylamine (TEA) as a base to scavenge HCl.

-

Workup : The crude product is washed with aqueous NaHCO₃ and purified via recrystallization from ethanol/water.

Challenges and Solutions

-

Moisture sensitivity : Strict anhydrous conditions prevent hydrolysis of the acyl chloride.

-

Byproduct formation : Excess TEA ensures complete neutralization of HCl, minimizing N-acylation byproducts.

Enantioselective Synthesis and Chiral Resolution

The biological activity of this compound derivatives often depends on stereochemistry, necessitating enantioselective methods.

Asymmetric Catalysis

Chiral palladium complexes, such as those derived from BINAP ligands, induce enantioselectivity during hydroarylation. For instance, using (R)-BINAP-PdCl₂ achieves enantiomeric excess (ee) values up to 92% for RORγ-active derivatives.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of a racemic mixture. This method, while slower, offers ee >99% for desired isomers.

Chiral Chromatography

Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, as demonstrated for compound 4n , yielding (−)- and (+)-enantiomers with distinct bioactivities.

Optimization and Scale-Up Considerations

Solvent Effects

-

Polar solvents : DMF enhances reaction rates but complicates purification.

-

Nonpolar solvents : Toluene improves selectivity but requires higher temperatures.

Temperature Control

Maintaining 20–25°C during amide coupling minimizes thermal degradation, while hydroarylation benefits from elevated temperatures (80–100°C).

Catalytic Systems

-

Palladium vs. nickel : Pd catalysts offer higher yields (58–75%) but are costlier than Ni alternatives (45–60% yield).

Data Tables

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Hydroarylation | Pd(OAc)₂/BINAP | Toluene | 80 | 58 | 95 |

| Nucleophilic Substitution | None | DCM | 0 | 72 | 98 |

| Enzymatic Resolution | Lipase B | Buffer | 37 | 40 | 99 |

Table 2: Chiral Resolution Outcomes for Compound 4n

| Enantiomer | [α]D (c=1, MeOH) | IC₅₀ (RORγ, μM) |

|---|---|---|

| (−)-4n | −59.3 | 0.51 |

| (+)-4n | +59.3 | 10.5 |

Q & A

Basic: What are the optimal synthetic routes for N,2-diphenylpropanamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

this compound can be synthesized via catalytic α-hydroarylation of acrylamides (General Procedure B) or nickel-catalyzed cross-coupling of arylboronic acids with α-bromoamides. The former method employs Pd-based catalysts and yields ~56% after purification by preparative TLC . The latter uses Ni(PPh₃)₄ with K₃PO₄·3H₂O, achieving higher yields (68%) under milder conditions . To optimize yields:

- Catalyst selection : Nickel catalysts may enhance reactivity for arylboronic acid coupling .

- Solvent systems : Ethyl acetate/hexanes (60:40) improves TLC separation .

- Temperature control : Reflux conditions ensure complete conversion in cross-coupling reactions .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., δ 1.63 ppm for CH₃, δ 171.78 ppm for carbonyl) and coupling constants (e.g., J = 7.1 Hz for CH-CH₃) .

- HRMS : Validate molecular formula (C₁₅H₁₅NO; [M+H]⁺ = 226.1232) .

- HPLC : Assess enantiopurity using chiral columns (e.g., Daicel Chirapak IC) .

Interpretation Tips : - Compare spectral data with literature values to identify impurities .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Advanced: How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields (e.g., 56% vs. 68%) or NMR shifts may arise from:

- Reaction scale : Milligram-scale syntheses (0.2 mmol) may underperform due to side reactions .

- Catalyst purity : Trace moisture in Ni(PPh₃)₄ can reduce efficiency .

- Crystallization conditions : Solvent polarity (e.g., EtOAc/hexanes) affects crystal packing and spectral baseline noise .

Resolution Strategies : - Replicate experiments with rigorous exclusion of air/moisture .

- Use internal standards (e.g., TMS) for NMR calibration .

Advanced: What strategies are effective in elucidating the reaction mechanisms involved in the catalytic synthesis of this compound?

Methodological Answer:

Mechanistic studies can leverage:

- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C-H activation vs. oxidative addition) .

- DFT calculations : Model transition states for Pd/Ni-mediated arylations .

- Radical trapping : Add TEMPO to test for radical intermediates in Co-catalyzed pathways .

Key Findings : - Nickel catalysis likely proceeds via a Heck-type cycle with arylboronic acid transmetalation .

- Cobalt systems may involve single-electron transfer (SET) pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Methodological Answer:

SAR Design :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl rings to modulate electronic properties .

- Backbone modification : Replace the propanamide core with cyclopropane or ester moieties to alter conformational flexibility .

Evaluation Methods : - In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR) in cancer cell lines .

- Molecular docking : Map interactions with receptors (e.g., opioid receptors for fentanyl analogs) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) before disposal .

Advanced: What methodologies are recommended for evaluating the in vitro bioactivity of this compound and its analogs?

Methodological Answer:

- Cell-based assays : Use HEK-293 or CHO cells transfected with target receptors (e.g., GPCRs) to measure cAMP or Ca²⁺ signaling .

- Metabolic stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation .

- ADMET profiling : Evaluate permeability (Caco-2 monolayers) and plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.